3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is a chemical compound that belongs to the class of bicyclic heterocycles, specifically the azabicyclo[3.2.1]octane family. This compound is characterized by its unique structural features, which include a pyridine ring attached via an ether linkage to the bicyclic core. Its molecular formula is C13H17Cl2N2O, and it has a molecular weight of approximately 252.74 g/mol.
The compound is classified as a tropane alkaloid derivative, which are known for their diverse biological activities and potential therapeutic applications. The azabicyclo[3.2.1]octane framework serves as a key structural motif in many natural products and synthetic drugs, making it a significant focus in medicinal chemistry and drug design .
The synthesis of 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride typically involves several steps, including:
This synthetic pathway allows for variations in substituents on the bicyclic framework, providing opportunities for structure-activity relationship studies.
The molecular structure of 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride consists of:
The InChI representation for this compound is:
This data indicates the presence of two chlorine atoms in the dihydrochloride form.
The compound can undergo various chemical reactions typical of its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is not fully elucidated but likely involves interactions with specific biological targets such as neurotransmitter receptors or enzymes related to neurological pathways.
Research indicates that derivatives of this scaffold have shown potential as inhibitors in pathways involving mTORC1/2 kinases, which are critical in cancer cell proliferation and survival . The exact binding interactions remain an area for further investigation.
The physical properties include:
Chemical properties encompass:
Relevant data indicates that it possesses a melting point range typical for similar compounds within this class.
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride has several potential applications:
This compound exemplifies the importance of bicyclic frameworks in medicinal chemistry, highlighting ongoing research into their functionalization and application in drug discovery efforts.
The synthesis of 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride (CAS 1820664-70-7) relies on sequential strategies to construct its complex architecture. The core 8-azabicyclo[3.2.1]octane scaffold is typically derived from tropinone or related tropane alkaloid precursors through selective reduction and protective group strategies [4] [8]. A common approach involves a late-stage etherification reaction where a functionalized 8-azabicyclo[3.2.1]octane intermediate (e.g., 3-hydroxy derivative) undergoes nucleophilic substitution with 2-halopyridine under basic conditions. This is followed by dihydrochloride salt formation using hydrogen chloride in solvents like isopropanol or diethyl ether [1] [5]. Alternative routes employ reductive amination or ring-closing metathesis to assemble the bicyclic framework before oxygen-based functionalization. Key challenges include mitigating exo/endo isomerism and preserving stereochemical integrity during bicyclic system formation [8].
Table 1: Comparative Analysis of Synthetic Routes
Synthetic Strategy | Key Steps | Critical Parameters | Reported Yield Range |
---|---|---|---|
Tropinone Reduction | Ketone reduction → Dehydration → Catalytic hydrogenation | Temperature control, Catalyst selection (Pd/C, PtO₂) | 15-25% (3 steps) |
Late-Stage Etherification | Alcohol activation (Mitsunobu/SNAr) → Pyridinyl coupling → Salt formation | Base strength (K₂CO₃, Cs₂CO₃), Solvent polarity | 40-65% (coupling step) |
Ring-Closing Metathesis | Diamine diacrylate formation → Grubbs' catalyst cyclization | Catalyst generation (G-I, G-II), Concentration control | 30-45% (cyclization) |
Functionalization of the pyridine ring at the 2-position requires precise regioselective control due to the heterocycle’s inherent electronic asymmetry. The synthesis employs nucleophilic aromatic substitution (SNAr) where the 3-hydroxy-8-azabicyclo[3.2.1]octane attacks 2-fluoropyridine or 2-chloropyridine activated by electron-withdrawing groups. This reaction demands anhydrous polar aprotic solvents (e.g., DMF, acetonitrile) and elevated temperatures (80–100°C) to achieve practical reaction rates [5] . Crucially, the basicity of the reaction mixture must be optimized (typically with K₂CO₃) to prevent deprotonation of the tertiary amine in the azabicyclo[3.2.1]octane core, which could lead to elimination side products [2]. Post-coupling, dihydrochloride salt crystallization is achieved using HCl-saturated ethers or ethyl acetate, yielding high-purity (>95%) material as verified by HPLC and NMR [1] [2]. For analogues like 3-(pyridazin-3-yloxy) derivatives, microwave-assisted synthesis significantly improves coupling efficiency and reduces reaction times from hours to minutes [9].
The 8-azabicyclo[3.2.1]octane scaffold contains bridgehead chiral centers that dictate its three-dimensional pharmacophore orientation. Syntheses targeting the biologically relevant (1R,5S) configuration leverage three primary strategies: chiral pool synthesis, asymmetric catalysis, and resolution techniques [8]. Tropane alkaloids like (-)-ecgonine serve as stereochemical templates for chiral pool approaches, where existing chirality is transferred to the bicyclic core [8]. For de novo construction, enantioselective Michael additions catalyzed by cinchona alkaloid-derived organocatalysts or copper-bisoxazoline complexes enable >90% enantiomeric excess (ee) in forming key cyclic intermediates [4] [8]. Patent literature describes dynamic kinetic resolutions using lipases during ester hydrolysis of racemic 3-hydroxy intermediates, enriching the desired (1R,5S)-enantiomer before etherification . Life Chemicals Inc. specifies the (1R,5S) configuration in their IUPAC naming (CAS 1820664-70-7), confirming industry adoption of stereocontrolled synthesis [2].
Table 2: Stereochemical Control Methodologies
Method | Mechanism | Key Catalysts/Reagents | Stereochemical Outcome |
---|---|---|---|
Chiral Pool Synthesis | Stereochemical transfer from natural alkaloids | (-)-Ecgonine, (+)-pseudotropine | >99% ee, but substrate-limited |
Asymmetric Hydrogenation | Enantioface-specific reduction | Ru-BINAP complexes, Me-DuPhos | 88-95% ee |
Organocatalytic Desymmetrization | Prochiral intermediate functionalization | Cinchonidine, Quinidine thiourea | 90-97% ee |
Recent advances focus on improving atom economy and reducing hazardous waste in azabicyclo[3.2.1]octane synthesis. Mechanochemical methods (ball milling) enable solvent-free assembly of the bicyclic core via grinding stoichiometric mixtures of diamine diacrylates and inorganic bases, achieving near-quantitative yields while eliminating solvent waste [4] [8]. For the SNAr coupling step, water-accelerated reactions under phase-transfer catalysis (e.g., TBAB) reduce reliance on DMF, with reports showing 70% conversion at 80°C within 4 hours [5]. Continuous flow microreactors enhance the safety profile of high-temperature etherifications, minimizing decomposition by-products through precise residence time control . Additionally, catalytic salt formation using recyclable ion-exchange resins replaces stoichiometric HCl gas, improving process sustainability for dihydrochloride final products [1] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9